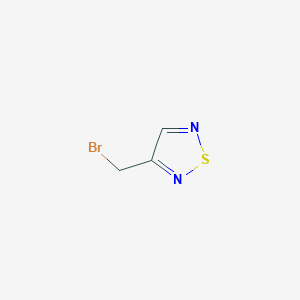

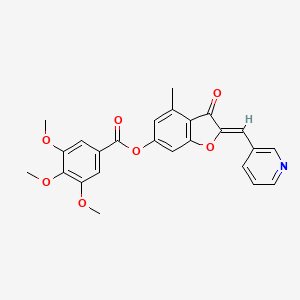

![molecular formula C9H8N2O B2518277 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1368111-06-1](/img/structure/B2518277.png)

1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a derivative of pyrrole and pyridine, which are heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives involves multi-step reactions, including acylation and nucleophilic substitution. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was synthesized from commercially available pyrrole through a three-step process with a total yield of 65% . Similarly, symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes were synthesized from pyridine-2/3/4-carbaldehyde using a reductive selenation method . These methods could potentially be adapted for the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Molecular Structure Analysis

The molecular structure of pyrrole and pyridine derivatives can be confirmed using spectroscopic techniques such as NMR and MS . The crystal structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, reveals coordination through nitrogen and oxygen atoms, with a distorted trigonal bipyramidal geometry around the metal center . These findings suggest that the molecular structure of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde would likely exhibit similar coordination patterns and geometric considerations.

Chemical Reactions Analysis

Pyrrole and pyridine derivatives participate in various chemical reactions. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde reacts with primary amino groups under mild conditions to form derivatives suitable for HPLC analysis . Pyridine-2-carbaldehyde derivatives can also react with metal ions, such as iron(II), to form complexes used in spectrophotometric determination . These reactions highlight the reactivity of the aldehyde group and the potential for 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde to engage in similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole and pyridine derivatives can be influenced by substituents on the ring structures. For instance, the electronic properties of substituents on pyrrole-2-carbaldehydes do not significantly distort the pyrrole ring . Computational studies on related compounds provide insights into vibrational spectra, electronic structure, and thermodynamic properties . These studies suggest that 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde would exhibit specific physical and chemical properties that could be predicted through computational chemistry techniques.

Scientific Research Applications

1. Magnetic Materials and Single Molecule Magnets

- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-Like Single Molecule Magnets :

- The compound was used as a ligand for coordinating paramagnetic transition metal ions, leading to the creation of a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating potential applications in magnetic materials (Giannopoulos et al., 2014).

2. Synthesis of Fused Heterocycles

- Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives :

- This research involved the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes to obtain pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. The study showcases the compound's utility in synthesizing tricyclic heterocycles, which are valuable in various chemical synthesis applications (El-Nabi, 2004).

3. DNA Research and Unnatural Base Pairs

- Development of an Unnatural Hydrophobic Base Pair :

- Pyrrole-2-carbaldehyde was used to create an unnatural hydrophobic base pair with shape complementarity to 9-methylimidazo[(4,5)-b]pyridine. This research provides valuable insights for the development of unnatural base pairs and the expansion of the genetic alphabet, which has implications in genetics and bioengineering (Mitsui et al., 2003).

4. Synthesis of Anticancer Drug Intermediates

- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde :

- This compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. The study describes a rapid synthetic method for these compounds, highlighting the relevance of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in medicinal chemistry (Wang et al., 2017).

5. Development of Antibacterial Compounds

- Synthesis of Pyrrolopyridine Analogs of Nalidixic Acid :

- A study on the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrated potential antibacterial applications. One of the compounds synthesized exhibited in vitro antibacterial activity (Toja et al., 1986).

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition likely occurs through the compound binding to the FGFRs, preventing them from activating downstream signaling pathways .

Biochemical Pathways

Upon binding to FGFRs, 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways are involved in regulating various cellular processes, including cell proliferation and migration . By inhibiting these pathways, the compound can potentially slow down or stop the growth and spread of cancer cells .

Result of Action

In vitro studies have shown that 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can inhibit the proliferation of cancer cells and induce apoptosis . It has also been observed to inhibit the migration and invasion of cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8(6-12)5-7-3-2-4-10-9(7)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFPWXFKMTZSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

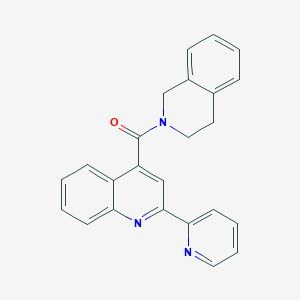

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

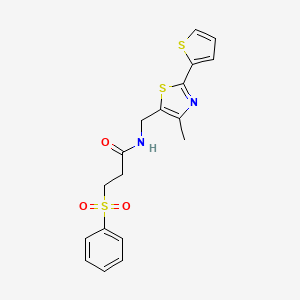

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

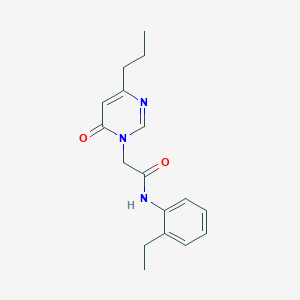

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)